molecular formula C12H17N3O B8301272 4-Acetamido-1-(2-pyridyl) piperidine

4-Acetamido-1-(2-pyridyl) piperidine

Cat. No.: B8301272
M. Wt: 219.28 g/mol
InChI Key: OLFSWZFZIXYBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-1-(2-pyridyl) piperidine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(1-pyridin-2-ylpiperidin-4-yl)acetamide

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-5-8-15(9-6-11)12-4-2-3-7-13-12/h2-4,7,11H,5-6,8-9H2,1H3,(H,14,16)

InChI Key

OLFSWZFZIXYBQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.5 g of 4-acetamidopiperidine, 15 g of potassium carbonate, 10 g of 2-chloropyridine in 100 ml of dimethylsulfoxide, is heated with stirring for 50 hours to 130° C., then it is cooled, poured into water and the suspension thus obtained is extracted with diethyl ether. The aqueous phase is extracted with methylene chloride, the organic phase is washed with water, it is dried over anhydrous sodium sulfate and evaporated to dryness. Thus, 4-acetamido-1-(2-pyridyl) piperidine is obtained which, after crystallisation in isopropanol and recrystallisation in ethyl acetate, melts at 165° to 168° C. Yield: 4.7 g (24.5% of the theoretical).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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